molecular formula C8H13NO3S B2388733 N-(3-Methylsulfonylcyclobutyl)prop-2-enamide CAS No. 2136797-00-5

N-(3-Methylsulfonylcyclobutyl)prop-2-enamide

Cat. No.: B2388733
CAS No.: 2136797-00-5
M. Wt: 203.26
InChI Key: VELOKSLNJRAIOR-LJGSYFOKSA-N
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Description

N-(3-Methylsulfonylcyclobutyl)prop-2-enamide is a chemical compound characterized by its unique structure, which includes a cyclobutyl ring substituted with a methylsulfonyl group and an amide linkage to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylsulfonylcyclobutyl)prop-2-enamide typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of suitable precursors under controlled conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation, using reagents such as methylsulfonyl chloride in the presence of a base.

    Amide Formation: The final step involves the formation of the amide bond by reacting the sulfonylated cyclobutyl compound with prop-2-enamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylsulfonylcyclobutyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

N-(3-Methylsulfonylcyclobutyl)prop-2-enamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Methylsulfonylcyclobutyl)prop-2-enamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Methoxyphenyl)prop-2-enamide: A structurally similar compound with a methoxy group instead of a methylsulfonyl group.

    N-(3-Methylsulfanylcyclobutyl)prop-2-enamide: A related compound with a methylsulfanyl group instead of a methylsulfonyl group.

Uniqueness

N-(3-Methylsulfonylcyclobutyl)prop-2-enamide is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-(3-methylsulfonylcyclobutyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3S/c1-3-8(10)9-6-4-7(5-6)13(2,11)12/h3,6-7H,1,4-5H2,2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELOKSLNJRAIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC(C1)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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